molecular formula C7H7BrClNO B6296748 5-Bromo-2-chloro-4-(methoxymethyl)pyridine CAS No. 2356252-70-3

5-Bromo-2-chloro-4-(methoxymethyl)pyridine

Cat. No.: B6296748
CAS No.: 2356252-70-3
M. Wt: 236.49 g/mol
InChI Key: WAZJTKACMUDDFM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(methoxymethyl)pyridine: is a heterocyclic aromatic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methoxymethyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-(methoxymethyl)pyridine under controlled conditions. The reaction is carried out using bromine and chlorine reagents in the presence of a suitable catalyst and solvent .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in drug discovery and development. It is used to synthesize novel compounds with potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and modifies its electronic characteristics, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

5-bromo-2-chloro-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZJTKACMUDDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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